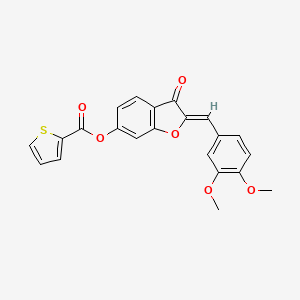

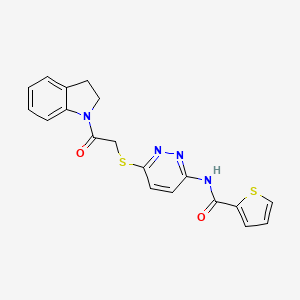

![molecular formula C24H23ClFN3O4S B3019930 N-(2-chlorophenyl)-4-fluoro-3-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide CAS No. 451475-64-2](/img/structure/B3019930.png)

N-(2-chlorophenyl)-4-fluoro-3-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-chlorophenyl)-4-fluoro-3-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide" is a structurally complex molecule that appears to be related to a class of compounds known for their affinity to dopamine receptors, particularly the D4 subtype. These compounds are characterized by a piperazine ring, a benzamide moiety, and various substituents that influence their binding affinity and selectivity. The related compounds have been synthesized and tested for their potential as ligands for neurological receptors, which could have implications for the treatment of disorders such as schizophrenia and Parkinson's disease .

Synthesis Analysis

The synthesis of related compounds involves the creation of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment. These compounds are synthesized to explore their binding at human dopamine D4 and D2 receptor subtypes. For instance, the compound N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide was synthesized and showed high affinity for the dopamine D4 receptor with significant selectivity over the D2 receptor . Another related compound, N1-3-[18F]fluoropropyl-N4-2-([3,4-dichlorophenyl]ethyl)piperazine, was synthesized for its high affinity to sigma receptors, indicating a versatile approach to targeting different neurological receptors .

Molecular Structure Analysis

The molecular structure of these compounds is critical for their affinity and selectivity towards dopamine receptors. Structural modifications, such as the introduction of a fluorine atom or changes in the alkyl chain length, can significantly affect the binding profile. For example, the presence of a methoxy group and the specific arrangement of the piperazine ring and benzamide moiety are essential for the high affinity to the D4 receptor . The structure-affinity relationship (SAFIR) study provides insights into how these structural elements contribute to the compounds' pharmacological profiles .

Chemical Reactions Analysis

The chemical reactivity of these compounds is tailored to allow for their use in various analytical and diagnostic applications. For instance, the synthesis of a sulfonate reagent for analytical derivatization in liquid chromatography demonstrates the utility of incorporating a tertiary amino function in a substituted piperazine, which can be removed after derivatization by acid treatment . Additionally, the introduction of radioisotopes such as fluorine-18 into the compounds enables their use in positron emission tomography (PET) for in vivo evaluation of receptor binding .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are optimized to ensure adequate brain penetration and low nonspecific binding, which are crucial for their effectiveness as neurological receptor ligands. Compounds with nanomolar affinity for the D4 receptor and high selectivity over other receptors have been identified, and their lipophilicity has been adjusted to fall within the optimal range for central nervous system activity . The critical role of the carboxamide linker in maintaining selectivity for the D3 receptor over the D2 receptor has also been highlighted, emphasizing the importance of specific functional groups in these compounds .

Future Directions

Mechanism of Action

Target of Action

The primary targets of this compound are the α1D/1A receptors . These receptors are a subtype of alpha-1 adrenergic receptors, which are important in the regulation of various physiological processes.

Mode of Action

This compound acts as an antagonist at the α1D/1A receptors . Antagonists are substances that block or suppress the action of receptors in the body. In this case, the compound prevents the activation of the α1D/1A receptors, thereby inhibiting their function .

Biochemical Pathways

The inhibition of the α1D/1A receptors by this compound affects various biochemical pathways. Previous studies have indicated that α1D/1A antagonists can suppress prostate growth by decreasing cell proliferation . This suggests that the compound may have potential applications in the treatment of conditions such as benign prostatic hyperplasia .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its mode of action and the biochemical pathways it affects. As an α1D/1A antagonist, the compound can suppress cell proliferation, potentially leading to a decrease in prostate growth .

properties

IUPAC Name |

N-(2-chlorophenyl)-4-fluoro-3-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClFN3O4S/c1-33-22-9-5-4-8-21(22)28-12-14-29(15-13-28)34(31,32)23-16-17(10-11-19(23)26)24(30)27-20-7-3-2-6-18(20)25/h2-11,16H,12-15H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQSGDFJNJQPFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClFN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-4-fluoro-3-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

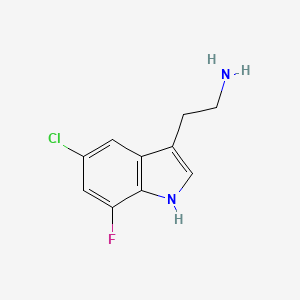

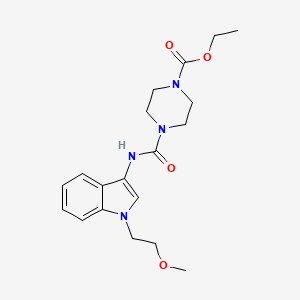

![N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3019851.png)

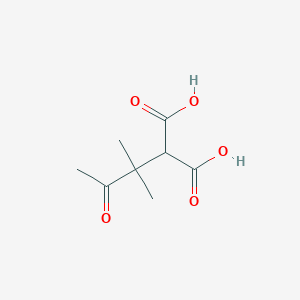

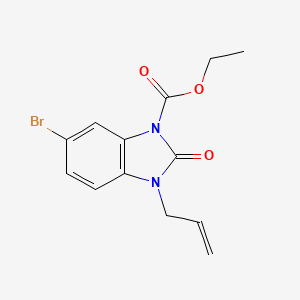

![2-(2-chloro-4-fluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3019860.png)

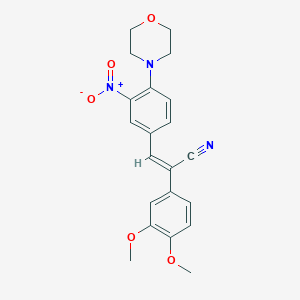

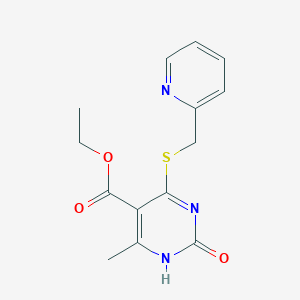

![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B3019862.png)

![5-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B3019865.png)

![dimethyl 2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B3019868.png)

![N-allylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3019870.png)